![molecular formula C8H7F9 B12062283 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene](/img/structure/B12062283.png)
2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene is a fluorinated organic compound characterized by its unique structure, which includes a heptene backbone with multiple fluorine atoms. This compound is known for its high chemical stability and resistance to degradation, making it valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene typically involves the fluorination of heptene derivatives. One common method includes the reaction of heptene with fluorinating agents such as hydrogen fluoride (HF) in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of fluorine atoms to the desired positions on the heptene backbone .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production facilities are designed to maintain safety and efficiency, ensuring the high purity of the final product. The use of continuous flow reactors and advanced purification techniques helps achieve consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: The double bond in the heptene backbone allows for addition reactions with various reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although the presence of multiple fluorine atoms often requires specific conditions and catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Addition Reactions: Reagents like hydrogen, halogens, and other electrophiles are used.
Oxidation and Reduction: Catalysts such as palladium and platinum are often employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated amines or thiols, while addition reactions can produce various alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its unique fluorine content.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Wirkmechanismus
The mechanism of action of 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong interactions with various biological and chemical entities. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another fluorinated compound with similar applications in surface functionalization and material science.
Uniqueness
2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene stands out due to its specific structure, which provides a balance of stability and reactivity. Its multiple fluorine atoms contribute to its unique properties, making it valuable in applications where chemical resistance and stability are crucial .
Eigenschaften
Molekularformel |
C8H7F9 |
---|---|
Molekulargewicht |
274.13 g/mol |
IUPAC-Name |
4,4,5,5,6,6,7,7,7-nonafluoro-2-methylhept-2-ene |
InChI |
InChI=1S/C8H7F9/c1-4(2)3-5(9,10)6(11,12)7(13,14)8(15,16)17/h3H,1-2H3 |
InChI-Schlüssel |
IILTXJIAJDFVEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.